molecular formula C5H3BrClIN2 B8786073 4-Bromo-5-chloro-3-iodopyridin-2-amine

4-Bromo-5-chloro-3-iodopyridin-2-amine

Cat. No. B8786073
M. Wt: 333.35 g/mol
InChI Key: OQPBWSCUHGOSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chloro-3-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H3BrClIN2 and its molecular weight is 333.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-chloro-3-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chloro-3-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-5-chloro-3-iodopyridin-2-amine

Molecular Formula

C5H3BrClIN2

Molecular Weight

333.35 g/mol

IUPAC Name

4-bromo-5-chloro-3-iodopyridin-2-amine

InChI

InChI=1S/C5H3BrClIN2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10)

InChI Key

OQPBWSCUHGOSOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 52A (3 g, 14.46 mmol) in N,N-dimethylformamide (60 mL) was heated to 40° C. and iodine chloride (2.82 g, 17.35 mmol) was added. After stirring at 40° C. for 3 hours, a second lot of iodine chloride (2.82 g, 17.35 mmol) was added and the mixture was stirred overnight at 40° C. The mixture was cooled to room temperature and quenched with ice cold water. The mixture was extracted with ethyl acetate (100 mL×2) and the organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (silica gel, 20% ethyl acetate in hexane) afforded the title compound. LCMS: 334.6 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three

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